2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
Description
2-(4-(3-(2-Fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a carboxamide group at position 3. The tetrazole ring is further linked to a phenyl group bearing a ureido moiety with a 2-fluorophenyl substituent.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O3/c1-29-11-10-20-17(27)16-23-25-26(24-16)13-8-6-12(7-9-13)21-18(28)22-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,27)(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOLTCHAIRKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a tetrazole ring, a fluorophenyl group, and a methoxyethyl substituent, which are critical for its biological interactions.
Biological Activity Overview
Tetrazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit tumor growth in different cancer cell lines.
- Anti-inflammatory : Ability to reduce inflammation in various models.
- Analgesic : Exhibiting pain-relieving properties.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It might interact with receptors involved in pain perception and cellular signaling, leading to analgesic effects.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of tetrazole derivatives, several compounds demonstrated significant cytotoxicity against ovarian cancer cell lines. The tested compound showed selective inhibition with a growth percentage reduction of approximately 34.94% in SK-OV-3 cells, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of various tetrazole compounds. The evaluated compound exhibited a notable reduction in pro-inflammatory cytokines in vitro, suggesting its role as a therapeutic agent in inflammatory diseases .
Comparative Analysis with Related Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to other tetrazole derivatives. For instance:
- Similar Compounds :
- 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide
- 3-(5-phenyl-2H-tetrazol-2-yl)pyridine
These compounds share some biological properties but may differ in potency and specificity due to variations in their chemical structures .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Core Heterocycle Differences: The tetrazole core in the target compound is less common than thiazole or triazole analogs (e.g., compounds 10d and triazole derivatives ). Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence target binding compared to thiazoles (often associated with π-π stacking) .
Substituent Effects :
- The 2-fluorophenyl-ureido group in the target compound is structurally analogous to the 4-(trifluoromethyl)phenyl-ureido group in compound 10d . Fluorine substitution enhances lipophilicity and bioavailability, while trifluoromethyl groups increase electron-withdrawing effects .
- The N-(2-methoxyethyl) group in the target compound contrasts with the piperazinyl-acetate ester in 10d and the N-(2-ethoxyphenyl) group in . Methoxyethyl chains improve aqueous solubility compared to aromatic ethoxy substituents .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Thiazole derivatives (e.g., 10d ) with trifluoromethyl groups exhibit enhanced binding to hydrophobic enzyme pockets, as seen in antiviral and kinase inhibitor studies.
- Triazole-carboxamides (e.g., ) with ethoxyphenyl groups demonstrate moderate metabolic stability but may suffer from rapid hepatic clearance due to esterase susceptibility .
- The methoxyethyl group in the target compound likely reduces logP values compared to methyl or ethyl substituents, balancing solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
